Taxifolin 7-glucoside
Overview
Description
Taxifolin 7-O-β-D-glucoside is a flavonoid mainly found in the endosperm and is involved in defense against pathogens and UV damage . It is one of the main metabolites at the seed germination stage in Scutellaria baicalensis .
Molecular Structure Analysis
Taxifolin 7-glucoside has a molecular formula of C21H22O12 and an average mass of 466.392 Da . It has 7 defined stereocenters .Chemical Reactions Analysis
Taxifolin has been found to inhibit the aggregation of amyloid fibrils . It also has the ability to regulate the expression of inflammatory cytokine genes, which is associated with the phosphorylation of IκB/STAT3 protein .Physical And Chemical Properties Analysis
Taxifolin 7-glucoside is a solid substance that is soluble in DMSO up to 90 mg/mL . It has a density of 1.7±0.1 g/cm3 and a boiling point of 891.2±65.0 °C at 760 mmHg .Scientific Research Applications
Glucosylation in Plant Cells
Research demonstrates that cultured plant cells can modify taxifolin through glucosylation, producing its 3′- and 7-O-β-D-glucosides and 3′,7-O-β-D-diglucoside. This process has been observed in cells from Eucalyptus perriniana, Nicotiana tabacum, and Catharanthus roseus (Shimoda et al., 2013).
Cardiovascular Protection
Taxifolin has shown promise in protecting the cardiovascular system, particularly against myocardial ischemia/reperfusion injury. It seems to modulate the mitochondrial apoptosis pathway, contributing to improved cardiac function and reduced oxidative stress (Tang et al., 2019).
Anti-inflammatory and Anti-allergic Effects
The compound has exhibited significant anti-inflammatory and anti-allergic effects on mast cells. It inhibits mast cell activation and degranulation, potentially offering a therapeutic approach for allergic and inflammatory diseases (Pan et al., 2019).
Effects on Digestive Enzymes
Taxifolin has been found to inhibit key digestive enzymes like α-glucosidase, α-amylase, and pancreatic lipase. This inhibitory action suggests potential applications in managing postprandial hyperglycemia and triglyceride absorption (Su et al., 2020).
Gut Health and Inflammatory Bowel Disease
It appears to positively impact gut health, particularly in the context of Inflammatory Bowel Disease. Taxifolin alleviates symptoms of ulcerative colitis by altering gut microbiota and increasing the production of short-chain fatty acids like butyric acid (Li et al., 2022).
Potential in Treating Neurodegenerative Diseases
Taxifolin's interaction with Amyloid-β suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease and cerebral amyloid angiopathy. Its antioxidant and anti-glycation activities may contribute to cognitive improvements (Tanaka et al., 2019).
Future Directions
Taxifolin has shown potential in the treatment of diseases across various systems of the human body, such as the nervous system, immune system, and digestive system . It has also shown potential as a multitargeted therapy for cervical cancer . Further experimental studies are necessary to validate these findings .
properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAHHJOBSKZTFE-JUIPTLLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162220 | |
Record name | Taxifolin 7-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin 7-glucoside | |
CAS RN |
14292-40-1 | |
Record name | Taxifolin 7-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin 7-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAXIFOLIN 7-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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